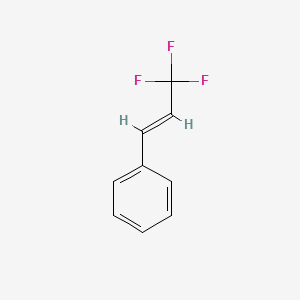
(3,3,3-Trifluoroprop-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3,3-Trifluoroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C9H7F3 It is characterized by the presence of a trifluoromethyl group attached to a propene chain, which is further connected to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoroprop-1-en-1-yl)benzene typically involves the reaction of benzene with 3,3,3-trifluoropropene under specific conditions. One common method includes the use of a catalyst such as copper(I) iodide in the presence of potassium fluoride and N,N-dimethylformamide at elevated temperatures . Another approach involves the use of sodium hydride in tetrahydrofuran, followed by heating at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
化学反応の分析
Types of Reactions
(3,3,3-Trifluoroprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted benzenes, epoxides, and various substituted aromatic compounds.
科学的研究の応用
(3,3,3-Trifluoroprop-1-en-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of (3,3,3-Trifluoroprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3,3,3-Trifluoroprop-1-en-2-yl)benzene: A similar compound with a different position of the double bond.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: A chlorinated derivative with similar properties.
Uniqueness
(3,3,3-Trifluoroprop-1-en-1-yl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The position of the trifluoromethyl group and the double bond in the propene chain can significantly influence its reactivity and interactions with other molecules.
特性
CAS番号 |
74031-46-2 |
|---|---|
分子式 |
C9H7F3 |
分子量 |
172.15 g/mol |
IUPAC名 |
[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H7F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |
InChIキー |
HKADMMFLLPJEAG-VOTSOKGWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)C=CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)
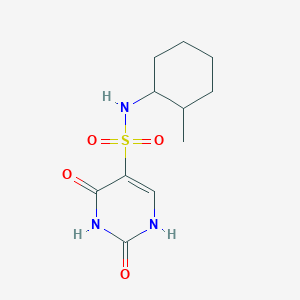

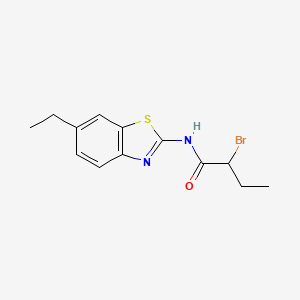

![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)


![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)
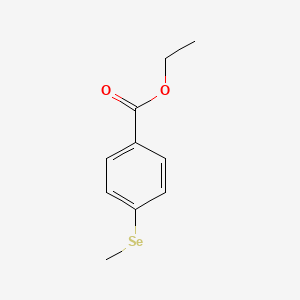
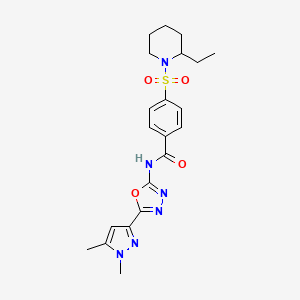
![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
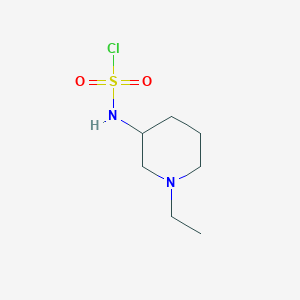
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
